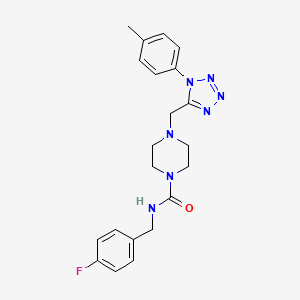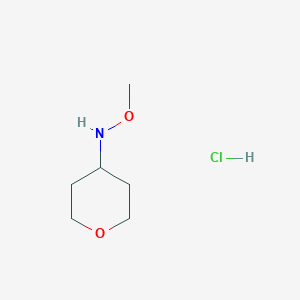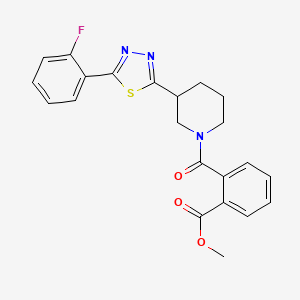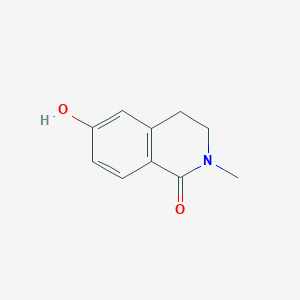![molecular formula C22H24ClN3O6S B2855626 [(5-chloro-2-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate CAS No. 896704-24-8](/img/structure/B2855626.png)
[(5-chloro-2-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-chloro-2-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiadiazine ring, a carbamoyl group, and a butanoate ester. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5-chloro-2-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate typically involves multiple steps, starting from readily available precursors. One possible synthetic route is as follows:
-
Formation of the Benzothiadiazine Ring: : The benzothiadiazine ring can be synthesized by reacting 2-aminobenzenesulfonamide with a suitable aldehyde under acidic conditions. This reaction forms the 1,1-dioxo-2H-1lambda6,2,4-benzothiadiazine core.
-
Introduction of the Carbamoyl Group: : The carbamoyl group can be introduced by reacting 5-chloro-2-methoxyaniline with phosgene or a suitable carbamoyl chloride derivative under controlled conditions.
-
Esterification: : The final step involves the esterification of the intermediate product with 3,3-dimethylbutanoic acid in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[(5-chloro-2-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate can undergo various chemical reactions, including:
-
Oxidation: : The compound may be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chloro or methoxy groups.
Aplicaciones Científicas De Investigación
-
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
-
Biology: : The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
-
Medicine: : Potential medicinal applications include the development of new drugs for the treatment of diseases, particularly those involving inflammation or cancer.
-
Industry: : The compound can be used in the development of new industrial chemicals, such as surfactants, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of [(5-chloro-2-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
-
Enzyme Inhibition: : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
-
Receptor Binding: : The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
-
Pathway Modulation: : The compound may affect various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
[(5-chloro-2-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate can be compared with other similar compounds to highlight its uniqueness:
-
This compound: : Unique due to the presence of both the benzothiadiazine ring and the butanoate ester, which may confer distinct chemical and biological properties.
-
[(5-chloro-2-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylpropanoate: : Similar structure but with a propanoate ester instead of a butanoate ester, potentially leading to different reactivity and biological activity.
-
[(5-chloro-2-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-3,3-dimethylpentanoate: : Similar structure but with a pentanoate ester, which may affect its solubility and pharmacokinetic properties.
By comparing these compounds, researchers can gain insights into the structure-activity relationships and optimize the properties of this compound for specific applications.
Propiedades
IUPAC Name |
[2-(5-chloro-2-methoxyanilino)-2-oxoethyl] 4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O6S/c1-22(2,11-19-24-15-6-4-5-7-18(15)33(29,30)26-19)12-21(28)32-13-20(27)25-16-10-14(23)8-9-17(16)31-3/h4-10H,11-13H2,1-3H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNARIDBXBCCHPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)OCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]-N,N-diethylacetamide](/img/structure/B2855543.png)
![2-(propan-2-yl)-N-[2-(propan-2-yl)cyclohexyl]cyclohexan-1-amine](/img/structure/B2855545.png)
![Ethyl 2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2855546.png)

![7-Fluoro-3-{[1-(2-phenoxyethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2855560.png)



![5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2855550.png)

![7-Azaspiro[2.5]oct-1-ene;hydrochloride](/img/structure/B2855552.png)

![3-fluoro-4-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2855556.png)
